molecular formula C23H25N5O3 B6485215 3-methyl-7-(3-phenoxypropyl)-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 887866-96-8

3-methyl-7-(3-phenoxypropyl)-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B6485215
CAS No.: 887866-96-8
M. Wt: 419.5 g/mol
InChI Key: JNZMIIKPWJVGCH-UHFFFAOYSA-N
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Description

3-methyl-7-(3-phenoxypropyl)-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C23H25N5O3 and its molecular weight is 419.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.19573968 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Chemical Structure and Properties

The compound belongs to the class of purine derivatives, characterized by a bicyclic structure that includes a fused imidazole and pyrimidine ring. The specific substitution patterns on the purine core contribute to its biological activity. The molecular formula is C19H25N5O5C_{19}H_{25}N_{5}O_{5} with a molecular weight of approximately 403.44 g/mol.

Pharmacological Effects

Research indicates that derivatives of purine compounds can exhibit various pharmacological effects including:

  • Antitumor Activity : Some studies have demonstrated that purine derivatives can inhibit tumor growth by interfering with nucleic acid synthesis.
  • Antiviral Activity : Certain purines have been shown to possess antiviral properties, potentially through inhibition of viral replication mechanisms.
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to modulate inflammatory responses.

Case Studies

  • Acute Toxicity Studies : A study conducted on various 3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine derivatives found that the LD50 values for these compounds ranged from 536 to 1403 mg/kg in rat models, indicating low toxicity (class IV toxicity) . The incorporation of aromatic groups into the structure was associated with increased toxicity levels.
    Compound No.LD50 (mg/kg)
    1953
    2536
    3752
    ......
    201035
  • In Vitro Studies : In vitro assays have revealed that certain derivatives exhibit significant inhibition of cell proliferation in cancer cell lines. For instance, a derivative with a phenoxypropyl substituent showed promise in inhibiting the growth of specific tumor types.

The mechanism by which this compound exerts its biological effects is hypothesized to involve interaction with specific cellular receptors or enzymes. For example:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in nucleotide metabolism, which may contribute to their antitumor and antiviral activities.
  • Receptor Modulation : The presence of amino and phenyl groups may facilitate binding to various receptors, influencing signaling pathways related to inflammation and cell growth.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of purine derivatives. Key observations include:

  • Substituent Effects : Modifications at the 7 and 8 positions significantly impact activity. For example, the introduction of phenoxy or phenylethyl groups enhances biological potency.
  • Hydrophobic Interactions : The presence of hydrophobic groups increases membrane permeability and facilitates cellular uptake.

Properties

IUPAC Name

3-methyl-7-(3-phenoxypropyl)-8-(2-phenylethylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3/c1-27-20-19(21(29)26-23(27)30)28(15-8-16-31-18-11-6-3-7-12-18)22(25-20)24-14-13-17-9-4-2-5-10-17/h2-7,9-12H,8,13-16H2,1H3,(H,24,25)(H,26,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZMIIKPWJVGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCC3=CC=CC=C3)CCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.